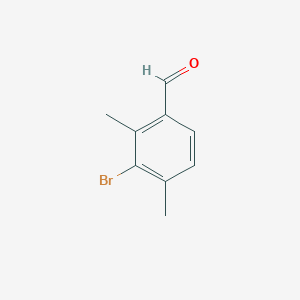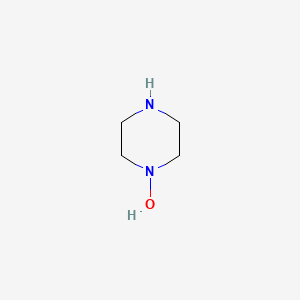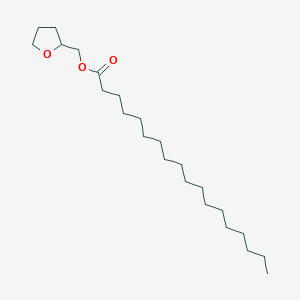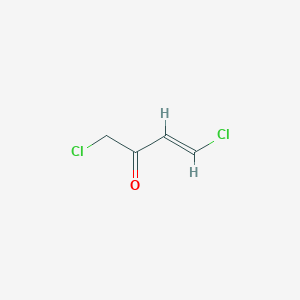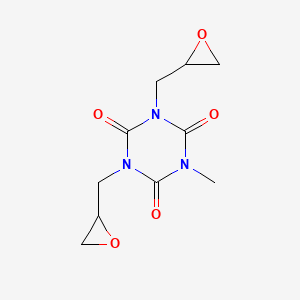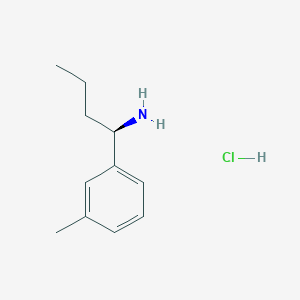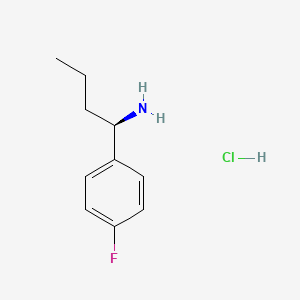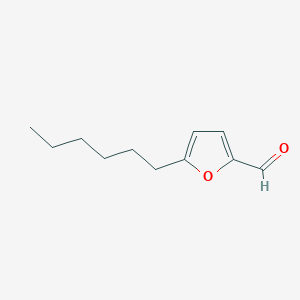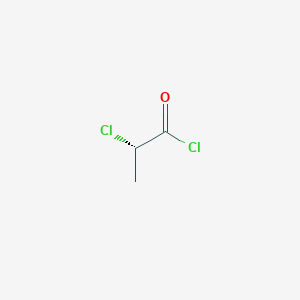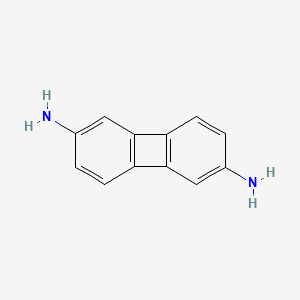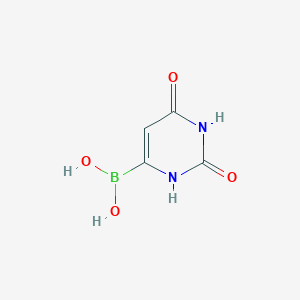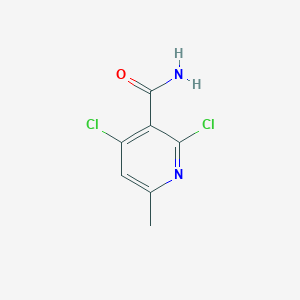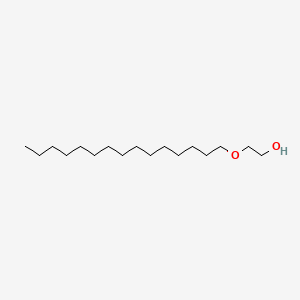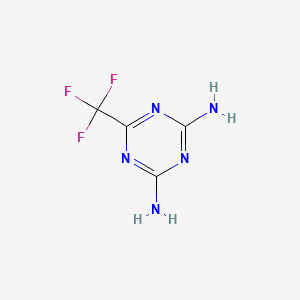
6-(Trifluoromethyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)-1,3,5-triazine-2,4-diamine, also known as TFMT , is a chemical compound with a fascinating molecular structure. It belongs to the class of triazines , which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The trifluoromethyl group (CF₃) at position 6 adds unique properties to this compound.
Synthesis Analysis
The synthesis of TFMT involves several methods, including chemical reactions and modifications. Researchers have explored various routes to obtain this compound, such as fluorination of existing triazine derivatives or direct synthesis from appropriate precursors. These synthetic pathways are crucial for obtaining sufficient quantities of TFMT for further investigations.
Molecular Structure Analysis
TFMT’s molecular formula is C₄H₃F₃N₄ . Its structure consists of a triazine ring with a trifluoromethyl group attached to one of the nitrogen atoms. The arrangement of atoms and bonds significantly influences its reactivity, stability, and interactions with other molecules.
Chemical Reactions Analysis
TFMT participates in various chemical reactions due to its functional groups. These reactions include nucleophilic substitutions , oxidations , and reductions . Researchers have studied its behavior in different solvents and under varying conditions to understand its reactivity and selectivity.
Physical And Chemical Properties Analysis
- Melting Point : TFMT typically melts at a specific temperature (which can be found in relevant literature).
- Solubility : Investigating its solubility in various solvents provides insights into its practical use.
- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential for handling and storage.
Safety And Hazards
- Toxicity : Researchers must evaluate the toxicity of TFMT, especially if it is intended for pharmaceutical or industrial applications.
- Handling Precautions : Due to its trifluoromethyl group, precautions should be taken during synthesis and handling to avoid exposure.
Zukünftige Richtungen
- Biological Applications : Investigate TFMT’s potential as a drug candidate or diagnostic tool.
- Materials Science : Explore its use in materials, such as catalysts or sensors.
- Computational Studies : Conduct computational simulations to predict its behavior and interactions.
Eigenschaften
CAS-Nummer |
705-25-9 |
|---|---|
Produktname |
6-(Trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Molekularformel |
C4H4F3N5 |
Molekulargewicht |
179.1 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C4H4F3N5/c5-4(6,7)1-10-2(8)12-3(9)11-1/h(H4,8,9,10,11,12) |
InChI-Schlüssel |
AQTPBZVFBFDGDY-UHFFFAOYSA-N |
SMILES |
C1(=NC(=NC(=N1)N)N)C(F)(F)F |
Kanonische SMILES |
C1(=NC(=NC(=N1)N)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



